molecular formula C24H27NO4 B600823 Donepezil Impurity 3 CAS No. 1023500-88-0

Donepezil Impurity 3

Cat. No.: B600823
CAS No.: 1023500-88-0
M. Wt: 393.48
InChI Key:
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Description

Donepezil impurity.

Mechanism of Action

Target of Action

Donepezil Impurity 3, like Donepezil, is primarily targeted towards acetylcholinesterase , an enzyme that plays a crucial role in nerve signal transmission . Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function .

Mode of Action

This compound, as an acetylcholinesterase inhibitor, binds to acetylcholinesterase and prevents it from breaking down acetylcholine in the synaptic cleft . This results in an increased concentration of acetylcholine, which can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve signals .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This enhances the transmission of signals in the cholinergic pathway, which is involved in numerous cognitive functions, including memory and learning .

Pharmacokinetics

It can easily cross the blood-brain barrier, which is crucial for its action in the brain . Similar properties can be expected for this compound, given its structural similarity to Donepezil.

Result of Action

The primary result of this compound’s action is an enhancement of cholinergic function. By increasing the concentration of acetylcholine in the brain, it enhances the transmission of nerve signals involved in cognitive functions .

Biochemical Analysis

Biochemical Properties

Donepezil Impurity 3, like Donepezil, is likely to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . The nature of these interactions is likely to be inhibitory, as is the case with Donepezil .

Cellular Effects

Given its structural similarity to Donepezil, it may influence cell function by modulating acetylcholine levels, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level by binding to AChE, inhibiting its activity, and thus increasing acetylcholine levels .

Temporal Effects in Laboratory Settings

Donepezil has been shown to undergo oxidation, a vital step of drug metabolism . This could potentially apply to this compound as well.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Donepezil have shown that its effects can vary with different dosages .

Metabolic Pathways

Donepezil is known to undergo oxidation, a key step in drug metabolism . This could potentially apply to this compound as well.

Transport and Distribution

Donepezil, due to its lipophilic nature and small molecular size, can easily cross the blood-brain barrier , which might also be true for this compound.

Subcellular Localization

Given its potential interaction with AChE, it may be localized in the synaptic cleft where AChE is typically found .

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20H,8-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSVPGIZPNHDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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